2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine
Description
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethanamine side chain at the 3-position. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and role as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZXFYUBAAYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Nucleophilic Alkylation
The primary amine group undergoes N-alkylation with alkyl halides or sulfonates. This reaction is typically performed in polar aprotic solvents (e.g., DMF or DMSO) with a base such as NaOH or K₂CO₃ at 80–100°C. For example:
-
Reaction :
-
Key Reagents : Methyl iodide, benzyl bromide, or tosyl chloride.
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form amides. This is often conducted under Schotten-Baumann conditions (aqueous NaOH, 0–5°C):
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Example : Reaction with acetyl chloride yields -acetyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine.
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Mechanism : Nucleophilic acyl substitution.
Oxidation
The oxadiazole ring and amine group can be oxidized:
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Oxadiazole Ring : Treatment with hydrogen peroxide or KMnO₄ introduces hydroxyl or ketone groups.
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Amine Group : Oxidized to nitro or nitroso derivatives using m-CPBA.
Reduction
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Oxadiazole Ring : Catalytic hydrogenation (H₂/Pd-C) opens the ring, forming diamines.
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Amine Group : Stable under most reducing conditions but can be protected during ring reduction.
Cyclization
Heating with electrophiles (e.g., CS₂ or urea) forms fused heterocycles:
Ring-Opening
Strong acids (HCl/H₂SO₄) or bases (NaOH/EtOH) cleave the oxadiazole ring:
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Acidic Conditions : Forms carboxamide derivatives.
Substitution Reactions
Electrophilic substitution occurs at the oxadiazole ring’s 5-position due to electron-withdrawing effects:
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Halogenation : Cl₂ or Br₂ in acetic acid introduces halogens.
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Nitration : HNO₃/H₂SO₄ mixture yields nitro derivatives.
Reaction Mechanisms
Key pathways include:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles, including 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In a study focusing on anti-inflammatory agents, certain oxadiazole derivatives demonstrated the ability to reduce inflammation in animal models. The compound's structure allows it to interact with biological targets involved in inflammatory responses, making it a candidate for developing new anti-inflammatory drugs .
Neuroprotective Properties
Recent investigations have suggested that this compound may possess neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Materials Science
Fluorescent Materials
The unique structure of this compound makes it suitable for applications in fluorescent materials. Its ability to emit light upon excitation is utilized in the development of sensors and imaging agents. Research has demonstrated its potential as a fluorescent probe for detecting metal ions and other analytes in various environments .
Polymer Additives
In materials science, this compound can be incorporated into polymers to enhance their properties. For example, when blended with certain polymer matrices, it improves thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and packaging .
Analytical Chemistry
Chromatographic Applications
The compound has been employed as a derivatizing agent in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its ability to form stable derivatives with various analytes enhances detection sensitivity and specificity .
Spectroscopic Studies
Due to its distinctive spectral properties, this compound is useful in spectroscopic analyses. It can serve as a standard reference material for calibrating instruments used in detecting other compounds within complex mixtures .
Data Tables
| Application Area | Specific Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition of bacterial growth observed |
| Anti-inflammatory Effects | Reduction of inflammation in animal models | |
| Neuroprotective Properties | Protection against oxidative stress | |
| Materials Science | Fluorescent Materials | Emission of light upon excitation |
| Polymer Additives | Enhanced thermal stability and mechanical strength | |
| Analytical Chemistry | Chromatographic Applications | Improved sensitivity and specificity in HPLC |
| Spectroscopic Studies | Useful as a reference material for calibration |
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotection Research : In an experimental model of neurodegeneration, researchers tested the neuroprotective effects of this compound against oxidative damage induced by hydrogen peroxide. The findings revealed that treatment with the compound significantly reduced cell death compared to controls.
- Fluorescent Probes Development : A recent project aimed at developing new fluorescent probes utilized this compound due to its favorable photophysical properties. The probes successfully detected trace amounts of heavy metals in environmental samples.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, oxadiazole derivatives are known to inhibit enzymes such as human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other molecular pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly influenced by substituents on the heterocyclic core. Below is a comparison of key analogs:
Key Observations :
- Phenyl vs.
Modifications to the Ethanamine Side Chain
The ethanamine moiety can be functionalized to alter pharmacokinetic properties:
Key Observations :
Pharmacological Potential
- Antimicrobial Activity : Derivatives like N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl)ethanamine exhibit potent antifungal effects, implying that the phenyl-oxadiazole core could synergize with halogenated aromatics .
- Anticancer Potential: 5-Arylethynyl-1,2,4-oxadiazoles (e.g., from ) show activity against cancer cell lines, suggesting that acetylene modifications could enhance cytotoxicity.
Biological Activity
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine, also known as N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound based on various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₄ClN₃O. The compound features an oxadiazole ring that is known for its ability to interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O |
| CAS Number | 71088-52-3 |
| Molecular Weight | 227.7 g/mol |
| Solubility | Soluble in water |
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:
-
Anticancer Activity :
- Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Structure–Activity Relationship (SAR)
The structure of the oxadiazole ring significantly influences the biological activity of the compound. Modifications at various positions on the oxadiazole ring or the phenyl group can enhance or reduce activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting phenyl with electron-withdrawing groups | Increased anticancer activity |
| Altering substituents on the oxadiazole ring | Varied antimicrobial potency |
Case Studies
-
Cytotoxicity in Cancer Cells :
A study highlighted that a derivative of this compound exhibited selective cytotoxicity against human cervical carcinoma cells (HeLa), with an IC50 value indicating effective inhibition of cell growth . -
Antimicrobial Activity :
In vitro tests demonstrated that certain oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The compounds were effective in inhibiting bacterial growth by targeting specific metabolic pathways within the microbes . -
Neuroprotective Studies :
Research involving neurodegenerative models indicated that oxadiazole derivatives could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses .
Q & A
Q. How can computational tools predict the binding modes of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin transporters).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Triazole derivatives’ docking studies highlight the role of heterocyclic rings in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
